1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile

Lipophilicity Lead-likeness Fragment-based drug discovery

1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile (CAS 2034376-71-9) is a heterocyclic building block comprising a quinoline-2-carbonyl motif linked to an azetidine-3-carbonitrile core. Its molecular formula is C₁₄H₁₁N₃O with a molecular weight of 237.26 g/mol.

Molecular Formula C14H11N3O
Molecular Weight 237.262
CAS No. 2034376-71-9
Cat. No. B2875066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile
CAS2034376-71-9
Molecular FormulaC14H11N3O
Molecular Weight237.262
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NC3=CC=CC=C3C=C2)C#N
InChIInChI=1S/C14H11N3O/c15-7-10-8-17(9-10)14(18)13-6-5-11-3-1-2-4-12(11)16-13/h1-6,10H,8-9H2
InChIKeyROKVHFMRQJPQNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile (CAS 2034376-71-9): Physicochemical Profile and Procurement-Relevant Characterization


1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile (CAS 2034376-71-9) is a heterocyclic building block comprising a quinoline-2-carbonyl motif linked to an azetidine-3-carbonitrile core. Its molecular formula is C₁₄H₁₁N₃O with a molecular weight of 237.26 g/mol [1]. Computed physicochemical descriptors include an XLogP3 of 1.5, zero hydrogen bond donors, three hydrogen bond acceptors, a topological polar surface area (TPSA) of 57 Ų, and a single rotatable bond, placing it within favorable property space for lead-like and fragment-based discovery [1]. The compound is cataloged under PubChem CID 119103511 and is commercially available from multiple sourcing channels.

Why In-Class Quinoline-Azetidine Analogs Cannot Be Interchanged with 1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile in Discovery Programs


Quinoline-azetidine hybrids share a common scaffold, but subtle variations in ring size, substitution pattern, and functional group identity produce substantial shifts in physicochemical and pharmacokinetic profiles that directly affect screening outcomes and lead optimization trajectories [1]. For example, replacing the azetidine ring with a piperidine ring changes logP, TPSA, and molecular weight, while exchanging the carbonitrile group for a carboxylic acid introduces hydrogen bond donors and alters ionization behavior [2]. These quantifiable property differences mean that in-class analogs are not functionally interchangeable; procurement of the exact compound is essential to reproduce published SAR trends and to maintain consistency in hit-to-lead campaigns. The evidence below quantifies these differentiating dimensions.

Quantitative Differentiation Evidence for 1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile vs. Closest Analogs


XLogP3 Comparison: Balanced Lipophilicity vs. Quinoline-Piperidine and Quinoline-Azetidine-Pyridine Analogs

1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile has a computed XLogP3 of 1.5 [1], compared with 1.4 for 1-(quinoline-2-carbonyl)piperidin-4-one (CID 2556285) [2] and 0.75 for 2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}quinoline . The target compound exhibits intermediate lipophilicity within this analog series. Its logP value falls within the optimal range (1–3) for oral drug-like properties as defined by Lipinski and lead-likeness guidelines, whereas the pyridinyl-azetidine analog (logP 0.75) trends toward higher polarity that may limit membrane permeability .

Lipophilicity Lead-likeness Fragment-based drug discovery

Hydrogen Bond Profile and TPSA: Zero HBD and Moderate TPSA Differentiate from Carboxylic Acid-Containing Analogs

The target compound possesses zero hydrogen bond donors (HBD) and a TPSA of 57 Ų [1]. In contrast, 4-hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid (CAS 1046123-34-5) introduces two hydroxyl HBDs and a carboxylic acid moiety, which increases HBD count to ≥2 and substantially elevates TPSA (predicted >80 Ų) . The absence of HBDs in the target compound favors passive membrane permeation and blood-brain barrier penetration potential, while its moderate TPSA (57 Ų) remains below the commonly cited 140 Ų threshold for oral bioavailability [1].

Hydrogen bonding Polar surface area Drug-likeness

Synthetic Accessibility via the Baylis-Hillman Reaction: A High-Yielding Route to Azetidine-3-carbonitriles

The azetidine-3-carbonitrile core can be constructed via a one-pot, highly diastereoselective Baylis-Hillman annulation strategy. The seminal Tetrahedron Letters report (2008) demonstrates the synthesis of 1,2-disubstituted azetidine-3-carbonitriles using unmodified Baylis-Hillman adducts with N-arylphosphoramidates, achieving high yields (typically >70%) and excellent diastereoselectivities [1]. This methodology provides a concise, modular route to the azetidine-3-carbonitrile scaffold present in the target compound, which is more direct than traditional multi-step sequences required for other quinoline-azetidine analogs.

Synthetic chemistry Baylis-Hillman reaction Azetidine synthesis

Molecular Weight Advantage for Fragment-Based Screening vs. Heavier Quinoline-Pyrrolidine and Quinoline-Piperidine Analogs

With a molecular weight of 237.26 g/mol [1], 1-(quinoline-2-carbonyl)azetidine-3-carbonitrile falls within the fragment-like range (MW ≤ 300) and is considerably lighter than common quinoline-azetidine analogs such as 2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]quinoline-3-carbonitrile (MW 306.36 g/mol, CAS 2877638-17-8) [2] and 4-hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid (MW 286.28 g/mol) . This lower molecular weight translates to higher ligand efficiency potential in fragment screening campaigns.

Fragment-based drug discovery Molecular weight Library design

Conformational Restriction: Single Rotatable Bond vs. More Flexible Piperidine Analogs

1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile contains only a single rotatable bond (the carbonyl-azetidine linkage) [1]. This contrasts with quinoline-piperidine analogs such as 1-(quinoline-2-carbonyl)piperidin-4-one, which has one rotatable bond plus additional degrees of conformational freedom in the six-membered piperidine ring [2]. The azetidine ring's intrinsic ring strain and reduced flexibility impose greater conformational pre-organization, potentially enhancing binding affinity through reduced entropic penalty upon target engagement.

Conformational rigidity Rotatable bonds Entropic binding

Optimal Procurement and Deployment Scenarios for 1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile


Fragment-Based Drug Discovery (FBDD) Library Enrichment

The compound's molecular weight (237.26 g/mol), balanced logP (1.5), and zero-HBD profile align with the 'Rule of Three' guidelines for fragment libraries [1]. Procurement for FBDD campaigns targeting kinases, GPCRs, or protein-protein interaction interfaces enables efficient primary screening and subsequent fragment elaboration using the Baylis-Hillman-derived azetidine-3-carbonitrile chemistry [3]. Its single rotatable bond and rigid azetidine core provide high-quality starting points for structure-guided optimization.

Lead-Like Compound Collection for Medium-Throughput Phenotypic Screening

With a logP of 1.5, TPSA of 57 Ų, and favorable hydrogen bonding characteristics, this compound is well-suited for inclusion in lead-like screening decks intended for cell-based phenotypic assays [1]. Its physicochemical profile suggests adequate solubility and permeability, reducing the risk of false negatives due to precipitation or poor cell penetration commonly observed with higher-logP quinoline analogs .

Synthetic Intermediate for Azetidine-3-Carboxylic Acid Bioisostere Exploration

The carbonitrile group serves as a versatile precursor to azetidine-3-carboxylic acids, which are established bioisosteres of proline and pipecolic acid [3]. Purchasing 1-(quinoline-2-carbonyl)azetidine-3-carbonitrile provides a direct entry point for hydrolysis-based diversification, enabling medicinal chemists to explore carboxylic acid bioisosteres without committing to multi-step de novo synthesis.

Conformational Restriction Studies in Kinase Inhibitor Scaffold Hopping

The rigid azetidine scaffold (1 rotatable bond, significant ring strain) compared to more flexible piperidine analogs [2] makes this compound a valuable tool for investigating the impact of conformational pre-organization on kinase selectivity and binding kinetics. Procurement for structure-activity relationship (SAR) studies enables direct comparison with six-membered ring analogs to dissect entropic contributions to target engagement.

Quote Request

Request a Quote for 1-(Quinoline-2-carbonyl)azetidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.